

Commercial availability of 2,6-Dichloro-3-formylphenylboronic acid

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Compound of Interest

Compound Name:	2,6-Dichloro-3-formylphenylboronic acid
Cat. No.:	B581006

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An In-depth Technical Guide to **2,6-Dichloro-3-formylphenylboronic acid** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic sourcing, handling, and application of **2,6-Dichloro-3-formylphenylboronic acid** (CAS No. 1218790-87-4). The content herein is curated to provide not only procedural steps but also the underlying scientific rationale to empower effective and innovative research.

Introduction: A Versatile Building Block in Modern Synthesis

2,6-Dichloro-3-formylphenylboronic acid is a bifunctional aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a formyl (aldehyde) group, and two chlorine atoms. This unique combination of functional groups offers multiple reaction sites, making it a highly valuable intermediate for constructing complex molecular architectures.

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The

aldehyde group serves as a versatile handle for a wide array of transformations, including reductive amination, Wittig reactions, and condensations. The dichlorinated core provides steric and electronic influence that can be exploited to fine-tune the properties of target molecules, such as metabolic stability or binding affinity. Boronic acids, in general, have seen a surge in interest following the success of drugs like Bortezomib (Velcade), highlighting their role as key pharmacophores and synthetic intermediates.[\[1\]](#)[\[2\]](#)

Key Compound Identifiers:

- Chemical Name: (2,6-Dichloro-3-formylphenyl)boronic acid
- CAS Number: 1218790-87-4[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₇H₅BCl₂O₃
- Molecular Weight: 218.83 g/mol

Commercial Availability and Sourcing

The accessibility of high-purity starting materials is critical for reproducible research. **2,6-Dichloro-3-formylphenylboronic acid** is available from several specialized chemical suppliers. When selecting a vendor, researchers should consider not only the price but also the reported purity, available quantities, and the quality of supporting documentation like Certificates of Analysis (CoA).

Below is a comparative summary of representative commercial suppliers. Purity levels are typically high ($\geq 95\text{-}99\%$), which is suitable for most synthetic applications, including sensitive catalytic reactions.

Supplier	CAS Number	Reported Purity	Available Pack Sizes
Chiralen	1218790-87-4	99% ^[3]	1g and larger quantities available
BLDpharm	919355-48-9*	Varies	Custom and pre-packaged sizes
ChemUniverse	851756-54-2**	97%	250mg, 1g, 5g ^[5]
ChemicalBook	1218790-87-4	Varies by listing	Varies by supplier ^[4]

*Note: BLDpharm lists the 2,5-dichloro isomer under CAS 919355-48-9.^[6] Researchers must ensure they are sourcing the correct 2,6-dichloro isomer. **Note: ChemUniverse lists the 2,6-dichloro-3-methyl analog.^[5] This highlights the importance of verifying the exact structure and CAS number when ordering.

Physicochemical Properties, Safe Handling, and Storage

Understanding the compound's properties is essential for its safe and effective use. While a specific safety data sheet (SDS) for this exact compound was not retrieved, data from closely related formylphenylboronic acids provides authoritative guidance.^{[7][8]}

Physicochemical Data:

- Appearance: Typically an off-white to pale yellow solid powder.
- Storage: Recommended storage temperature is 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).^[3] Boronic acids are often sensitive to moisture and air, which can lead to dehydration and the formation of boroxine anhydrides.

Handling and Safety Precautions:

- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[8]

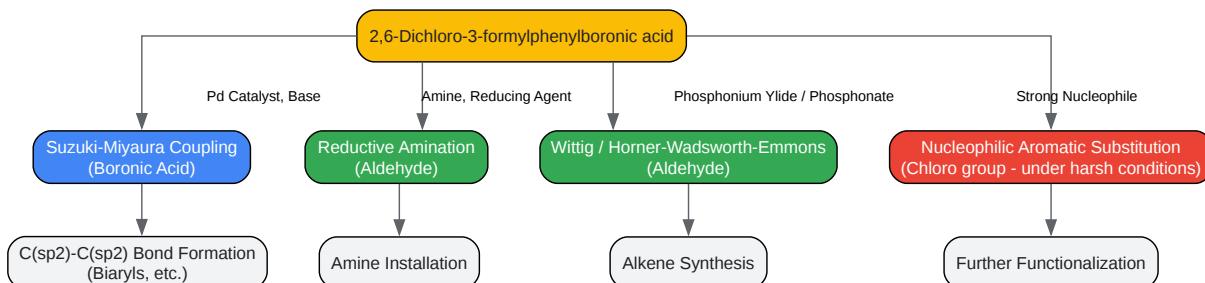
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
- Handling Procedures: Minimize dust generation and accumulation.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[8]

Synthesis and Reactivity Insights

General Synthesis Routes: Formylphenylboronic acids are typically synthesized from the corresponding halo-aromatic aldehydes. Common methods involve:

- Lithiation/Borylation: Reaction of a protected halo-benzaldehyde with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.[9][10]
- Grignard Reaction: Formation of a Grignard reagent from the halo-aromatic, followed by reaction with a trialkyl borate.[9]

The presence of the three distinct functional groups on **2,6-Dichloro-3-formylphenylboronic acid** dictates its reactivity, making it a powerful tool for building molecular complexity in a controlled, stepwise manner.



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Caption: Reactivity pathways of the title compound.

Application Spotlight: Suzuki-Miyaura Cross-Coupling

The most prominent application of this reagent is in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern drug discovery for its reliability and functional group tolerance in creating biaryl structures. The boronic acid serves as the organoboron component, which couples with an aryl or vinyl halide/triflate in the presence of a palladium catalyst and a base.

Causality in Protocol Design:

- Catalyst Choice: A palladium(0) source is required. $\text{Pd}(\text{PPh}_3)_4$ or a combination of $\text{Pd}(\text{OAc})_2$ with a phosphine ligand like SPhos or XPhos is common. The choice of ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle.
- Base Selection: A base (e.g., K_2CO_3 , Cs_2CO_3) is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.
- Solvent System: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is often used. Water helps to dissolve the inorganic base, while the organic solvent dissolves the coupling partners and catalyst.

Experimental Protocol: Synthesis of a Biaryl Aldehyde via Suzuki Coupling

This protocol provides a robust, self-validating method for coupling **2,6-Dichloro-3-formylphenylboronic acid** with a generic aryl bromide.

Objective: To synthesize 2',6'-Dichloro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile from **2,6-Dichloro-3-formylphenylboronic acid** and 4-bromobenzonitrile.

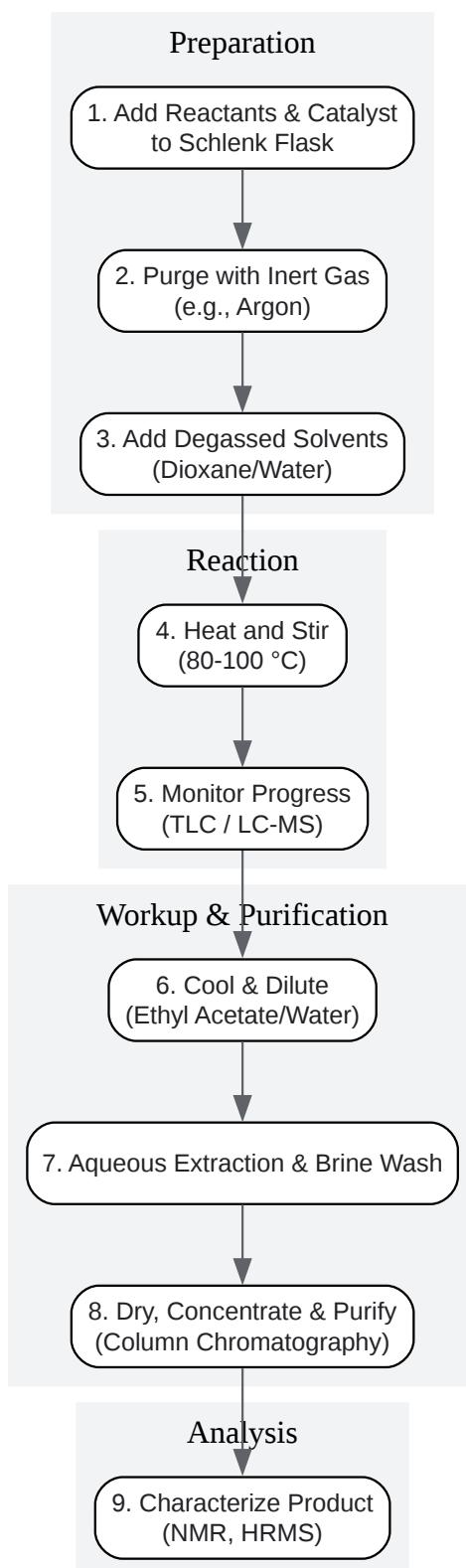
Materials:

- **2,6-Dichloro-3-formylphenylboronic acid** (1.0 eq)
- 4-Bromobenzonitrile (1.05 eq)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 eq)
- SPhos (0.04 eq)
- Potassium Carbonate (K_2CO_3) (3.0 eq)
- 1,4-Dioxane
- Deionized Water
- Ethyl Acetate
- Brine

Step-by-Step Methodology:

- Reagent Preparation: To a flame-dried Schlenk flask, add **2,6-Dichloro-3-formylphenylboronic acid**, 4-bromobenzonitrile, $\text{Pd}(\text{OAc})_2$, SPhos, and K_2CO_3 .
- Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This step is critical as the $\text{Pd}(0)$ species in the catalytic cycle is oxygen-sensitive.
- Solvent Addition: Add 1,4-Dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The solution should be thoroughly degassed by bubbling argon through it for another 10 minutes.
- Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
- Workup & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).



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Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

2,6-Dichloro-3-formylphenylboronic acid stands out as a strategic and versatile reagent for the synthesis of novel chemical entities. Its commercial availability from reputable suppliers allows for its direct integration into research pipelines. By understanding its reactivity, handling requirements, and the rationale behind its application in powerful synthetic methods like the Suzuki-Miyaura coupling, researchers can fully leverage its potential to accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.

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